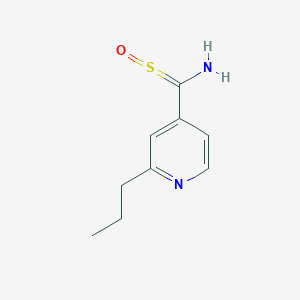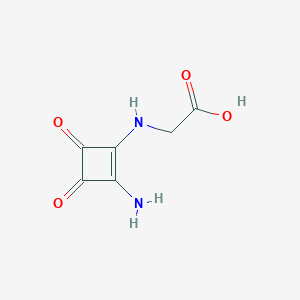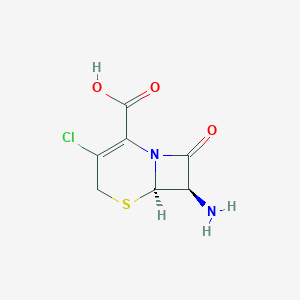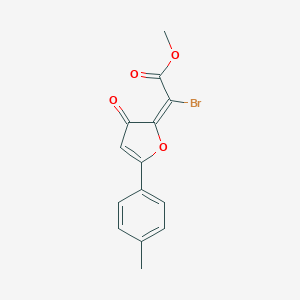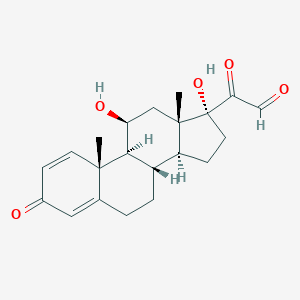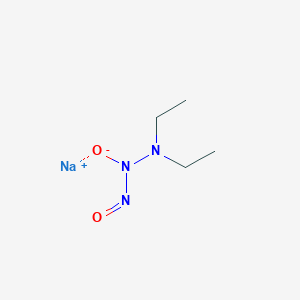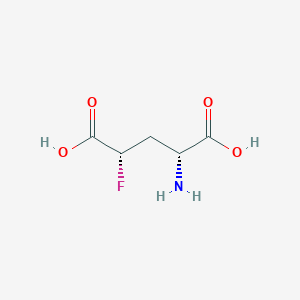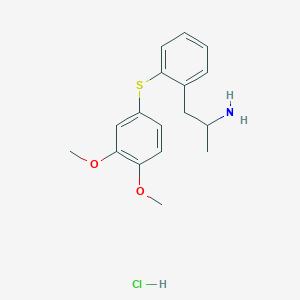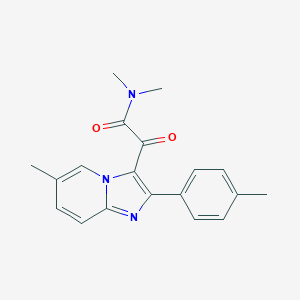
3-(2-Aminopropoxy)-2,4-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminopropoxy)-2,4-dimethylphenol, also known as ADMP, is a chemical compound that belongs to the class of phenol ether derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-(2-Aminopropoxy)-2,4-dimethylphenol is not fully understood. However, it is believed to exert its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to modulate the activity of various enzymes and signaling pathways, leading to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
3-(2-Aminopropoxy)-2,4-dimethylphenol has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while decreasing the levels of malondialdehyde, a marker of oxidative stress. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-Aminopropoxy)-2,4-dimethylphenol in lab experiments is its relatively low toxicity and high stability. 3-(2-Aminopropoxy)-2,4-dimethylphenol is also readily available and easy to synthesize, making it a cost-effective option for scientific research. However, one limitation of using 3-(2-Aminopropoxy)-2,4-dimethylphenol is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For the study of 3-(2-Aminopropoxy)-2,4-dimethylphenol include its potential use in the treatment of liver and brain diseases, cancer research, and neuroprotection.
Méthodes De Synthèse
The synthesis of 3-(2-Aminopropoxy)-2,4-dimethylphenol involves the reaction of 2,4-dimethylphenol with 2-chloropropene in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to obtain 3-(2-Aminopropoxy)-2,4-dimethylphenol. This method is relatively simple and efficient, making 3-(2-Aminopropoxy)-2,4-dimethylphenol readily available for scientific research.
Applications De Recherche Scientifique
3-(2-Aminopropoxy)-2,4-dimethylphenol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to have a protective effect on the liver and brain, making it a promising candidate for the treatment of liver and brain diseases.
Propriétés
Numéro CAS |
129417-37-4 |
|---|---|
Nom du produit |
3-(2-Aminopropoxy)-2,4-dimethylphenol |
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
3-(2-aminopropoxy)-2,4-dimethylphenol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-5-10(13)9(3)11(7)14-6-8(2)12/h4-5,8,13H,6,12H2,1-3H3 |
Clé InChI |
LBHCZYGJQAXJSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)C)OCC(C)N |
SMILES canonique |
CC1=C(C(=C(C=C1)O)C)OCC(C)N |
Synonymes |
1-(2,6-dimethyl-3-hydroxyphenoxy)-2-aminopropane 3-hydroxymexiletine m-hydroxymexiletine meta-hydroxymexiletine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



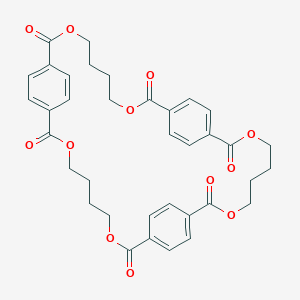
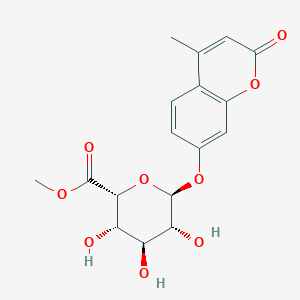
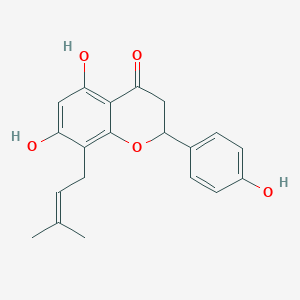
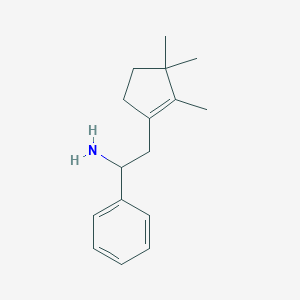
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B138226.png)
